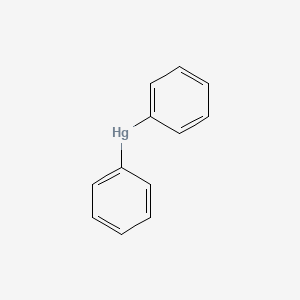

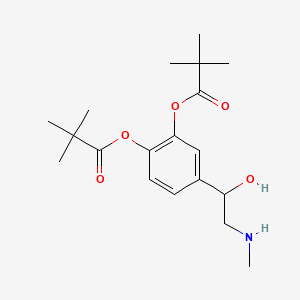

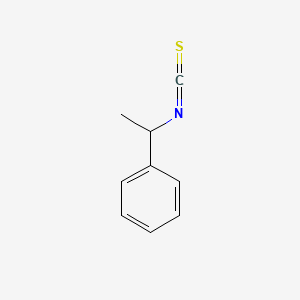

(1-Isotiocianatoetil)benceno

Descripción general

Descripción

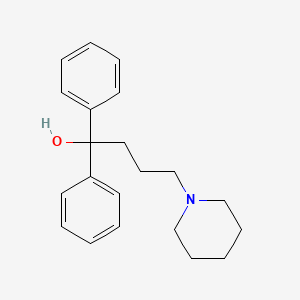

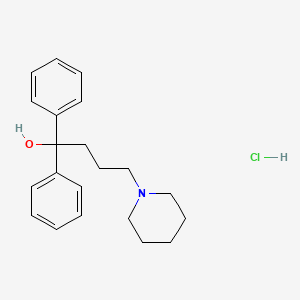

El 1-feniletil isotiocianato es un isotiocianato natural que se encuentra en las verduras crucíferas, como el berro. Es conocido por sus posibles propiedades quimiopreventivas, particularmente en relación con el cáncer . El compuesto se deriva de la gluconasturtina a través de la acción de la enzima mirosinasa .

Aplicaciones Científicas De Investigación

El 1-feniletil isotiocianato tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El 1-feniletil isotiocianato ejerce sus efectos a través de varios mecanismos:

Acción quimiopreventiva: Inhibe el crecimiento de las células cancerosas al detener el ciclo celular e inducir la apoptosis en varios modelos de células cancerosas humanas.

Objetivos moleculares: Se dirige a múltiples proteínas, incluidas la actina, las subunidades de la ATP sintasa y las proteínas de choque térmico.

Vías implicadas: Afecta a las vías relacionadas con el estrés oxidativo, la inflamación y la apoptosis.

Compuestos similares:

Isotiocianato de alilo: Se encuentra en el aceite de mostaza, tiene propiedades quimiopreventivas similares, pero difiere en su estructura química y reactividad.

Isotiocianato de bencilo: Se encuentra en las verduras crucíferas, tiene un potencial antimicrobiano más fuerte en comparación con el 1-feniletil isotiocianato.

Sulforafano: Otro isotiocianato con potentes propiedades anticancerígenas, se deriva de la glucorafanina.

Singularidad: El 1-feniletil isotiocianato es único debido a sus objetivos moleculares y vías específicas, así como a su presencia en el berro, lo que lo convierte en un compuesto valioso para la quimioprevención dietética .

Análisis Bioquímico

Biochemical Properties

1-Phenylethyl isothiocyanate has been shown to interact with various enzymes, proteins, and other biomolecules. It is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .

Cellular Effects

1-Phenylethyl isothiocyanate has been reported to have various effects on cells. It has been shown to inhibit cell proliferation through cell cycle arrest and tumor cell apoptosis . It also has antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .

Molecular Mechanism

At the molecular level, 1-Phenylethyl isothiocyanate exerts its effects through several mechanisms. It can induce cancer cell apoptosis by upregulating apoptotic genes, cause cell cycle arrest at the G2/M phase by generating reactive oxygen species and depleting intracellular glutathione, downregulate the estrogen receptor, decrease sensitivity to estrogen, and inhibit tumor metastasis .

Dosage Effects in Animal Models

In animal models, the effects of 1-Phenylethyl isothiocyanate have been shown to vary with different dosages. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen .

Metabolic Pathways

1-Phenylethyl isothiocyanate is involved in various metabolic pathways. It is metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .

Transport and Distribution

The transport and distribution of 1-Phenylethyl isothiocyanate within cells and tissues are mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-feniletil isotiocianato se puede sintetizar mediante varios métodos. Un método común implica la reacción de isotiocianato de fenilo con aminas en condiciones suaves y en presencia de dimetilbenceno como solvente . Otro método implica el uso de aminas primarias y disulfuro de carbono, seguido de la reacción de los ditiocarbamatos intermedios con anhídrido de ácido propano fosfónico (T3P) como agente desulfurante .

Métodos de producción industrial: La producción industrial de 1-feniletil isotiocianato generalmente implica el uso de clorotionoformato de fenilo con aminas primarias . Este método es preferido debido a su eficiencia y alto rendimiento, aunque el costo del clorotionoformato de fenilo puede ser un factor limitante .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-feniletil isotiocianato sufre varios tipos de reacciones, que incluyen:

Reacciones de sustitución: Reacciona con nucleófilos, como las aminas, para formar tioureas.

Reacciones de adición: Puede participar en reacciones de adición con enolatos para formar tiazolidinas.

Reactivos y condiciones comunes:

Nucleófilos: Las aminas se utilizan comúnmente como nucleófilos en reacciones de sustitución con 1-feniletil isotiocianato.

Solventes: El dimetilbenceno se utiliza a menudo como solvente en estas reacciones.

Productos principales:

Tioureas: Formadas a partir de la reacción con aminas.

Tiazolidinas: Formadas a partir de la reacción con enolatos.

Comparación Con Compuestos Similares

Allyl Isothiocyanate: Found in mustard oil, it has similar chemopreventive properties but differs in its chemical structure and reactivity.

Benzyl Isothiocyanate: Found in cruciferous vegetables, it has stronger antimicrobial potential compared to 1-Phenylethyl isothiocyanate.

Sulforaphane: Another isothiocyanate with potent anticancer properties, it is derived from glucoraphanin.

Uniqueness: 1-Phenylethyl isothiocyanate is unique due to its specific molecular targets and pathways, as well as its presence in watercress, which makes it a valuable compound for dietary chemoprevention .

Propiedades

IUPAC Name |

1-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.